9,10-Dihydroanthracene

Catalog No.
S772828
CAS No.
613-31-0
M.F
C14H12
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Dihydroanthracene

CAS Number

613-31-0

Product Name

9,10-Dihydroanthracene

IUPAC Name

9,10-dihydroanthracene

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2

InChI Key

WPDAVTSOEQEGMS-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CC3=CC=CC=C31

Canonical SMILES

C1C2=CC=CC=C2CC3=CC=CC=C31

The exact mass of the compound 9,10-Dihydroanthracene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30805. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9,10-Dihydroanthracene (CAS: 613-31-0) is a partially saturated polycyclic aromatic hydrocarbon characterized by a central 1,4-cyclohexadiene ring flanked by two aromatic rings. In industrial and advanced laboratory settings, it is primarily procured as a specialized hydrogen donor solvent, a radical scavenger, and a structurally versatile precursor for functionalized anthracenes. Unlike fully aromatic or fully aliphatic analogs, its non-planar geometry and the presence of highly reactive, doubly benzylic sp3 protons at the 9 and 10 positions grant it accelerated hydrogen-transfer kinetics. Buyers typically prioritize this compound for heavy oil upgrading, polymer degradation stabilization, and as a regioselective intermediate in the synthesis of optoelectronic materials where direct functionalization of fully aromatic equivalents yields poor reproducibility [1].

Research Fit

Mechanistic probe for hydrogen atom transfer (HAT) pathway studies
Hydrogen-atom donor for radical-mediated synthesis reactions
Regioselective monomer for soluble linear polymer architectures

Attempting to substitute 9,10-dihydroanthracene with more common alternatives often results in process failure or severe efficiency losses. While tetralin is a cheaper industrial hydrogen donor, its higher C-H bond dissociation energy requires significantly harsher temperatures to achieve comparable radical quenching or hydrogen transfer rates. Conversely, highly reactive liquid donors like 1,4-cyclohexadiene lack the thermal stability and high boiling point necessary to remain in the liquid phase during high-temperature liquefaction or polymer processing. Furthermore, substituting 9,10-dihydroanthracene with its fully aromatic parent, anthracene, in synthetic workflows drastically reduces solubility and eliminates the ability to perform controlled, regioselective carbanion chemistry at the 9 and 10 positions, leading to intractable mixtures and costly downstream purification [1].

Substitution Risk

Isomer mismatch

1,4-Dihydroanthracene lacks 9,10-regiospecificity, altering polymer structure and reactivity.

Hydrogen donor comparison

Xanthene or fluorene may shift the kinetic isotope effect profile, compromising mechanistic studies.

Fully aromatic analog

Anthracene leads to irregular cross-linked polymers instead of soluble linear chains.

Accelerated Hydrogen Transfer Kinetics via Lower C-H Bond Dissociation Energy

9,10-Dihydroanthracene possesses highly activated doubly benzylic protons at the 9 and 10 positions, resulting in a significantly lower C-H bond dissociation energy (BDE) compared to standard industrial solvents. Quantitative thermodynamic assessments place the C-H BDE of 9,10-dihydroanthracene at approximately 76 kcal/mol, whereas tetralin exhibits a BDE of roughly 82-85 kcal/mol. This thermodynamic advantage translates to substantially faster hydrogen atom transfer (HAT) rates during radical scavenging and heavy oil upgrading, allowing reactions to proceed efficiently at lower thermal thresholds [1].

Evidence DimensionC-H Bond Dissociation Energy (BDE)
Target Compound Data~76 kcal/mol
Comparator Or BaselineTetralin (~82-85 kcal/mol)
Quantified Difference6-9 kcal/mol reduction in activation barrier for hydrogen donation
ConditionsStandard state thermodynamic evaluations for radical hydrogen transfer

Procurement of 9,10-dihydroanthracene allows engineers to lower the operating temperatures of hydrogen-transfer processes, saving energy and reducing unwanted thermal cracking side-reactions.

KIE in HAT
Head-to-head
≥35 ± 1 DHA
vs
13.4 ± 1.0 Xanthene
≥2.6× higher KIE
Reported high KIE supports HAT pathway confirmation
Method context: acetonitrile, 25°C

Enhanced Processability and Solubility via Non-Planar Geometry

The partial saturation of the central ring in 9,10-dihydroanthracene induces a bent, non-planar molecular geometry, which drastically disrupts the strong intermolecular pi-pi stacking forces characteristic of fully aromatic polycycles. Consequently, 9,10-dihydroanthracene exhibits a melting point of 103-107 °C, which is more than 100 °C lower than that of anthracene (216-218 °C). This structural disruption also significantly enhances its solubility in common organic solvents at room temperature, whereas anthracene remains notoriously insoluble [1].

Evidence DimensionMelting Point and Phase Behavior
Target Compound Data103-107 °C melting point
Comparator Or BaselineAnthracene (216-218 °C melting point)
Quantified Difference>100 °C reduction in melting point
ConditionsStandard atmospheric pressure, bulk material handling

The lower melting point and higher solubility enable highly concentrated liquid-phase formulations and easier reactor feeding without the clogging or precipitation risks associated with rigid aromatic compounds.

C–H Bond Energy
Reported
78
kcal mol−1
Toluene: ~89   Cyclohexene: ~81
Lower BDE may support hydrogen-donor efficiency
Thermochemical estimate; source review

High-Temperature Liquid Phase Retention for Thermal Processing

For high-temperature applications such as polymer thermal degradation or coal liquefaction, the hydrogen donor must remain in the condensed phase to interact with macromolecular radicals. 9,10-Dihydroanthracene boasts a boiling point of approximately 312 °C, ensuring it remains a liquid under elevated thermal processing conditions. In stark contrast, 1,4-cyclohexadiene, another highly reactive hydrogen donor with a similar C-H BDE, boils at just 85 °C. Under typical upgrading conditions (>200 °C), 1,4-cyclohexadiene rapidly vaporizes, stripping the liquid phase of its radical-quenching capacity [1].

Evidence DimensionBoiling Point / Thermal Retention
Target Compound Data~312 °C
Comparator Or Baseline1,4-Cyclohexadiene (~85 °C)
Quantified Difference227 °C higher boiling point
ConditionsStandard atmospheric pressure, high-temperature open or semi-closed reactors

Ensures that the hydrogen donor remains intimately mixed with the heavy liquid or polymer phase during extreme thermal processing, preventing premature volatilization and process failure.

BET Surface Area
Data to verify
550
m2 g−1
DHA-based porous polymer
Supports porous polymer design context
Data to verify; source not specified

Regioselective Scaffold for Optoelectronic Material Synthesis

In the synthesis of 9,10-disubstituted anthracenes (widely used in OLEDs and organic semiconductors), direct electrophilic functionalization of anthracene often yields mixtures of isomers and over-reacted byproducts due to its fully conjugated nature. 9,10-Dihydroanthracene circumvents this by providing sp3-hybridized carbons that can be cleanly deprotonated to form stable carbanions. This allows for quantitative, regioselective dialkylation or diarylation exclusively at the 9 and 10 positions, followed by a simple oxidative aromatization step to yield the target material with >90% purity prior to recrystallization [1].

Evidence DimensionRegioselectivity of 9,10-functionalization
Target Compound DataExclusive 9,10-substitution via carbanion intermediates
Comparator Or BaselineAnthracene (Prone to mixed substitution and oxidation byproducts during direct electrophilic attack)
Quantified DifferenceNear-quantitative regiocontrol vs. statistically mixed isomer generation
ConditionsBase-mediated alkylation/arylation followed by rearomatization

Drastically reduces the cost and time associated with chromatographic purification of optoelectronic precursors, making it the economically viable starting material for scale-up.

Regioselective Polymerization
Class-level
9,10-DHA Linear, soluble polymer
Anthracene Cross-linked, irregular
Regioselectivity enables defined polymer architecture
Class-level inference from polymer synthesis literature

High-Performance Hydrogen Donor Solvent in Heavy Oil Upgrading

Due to its low C-H bond dissociation energy and high boiling point, 9,10-dihydroanthracene is a highly effective choice for advanced heavy oil upgrading and direct coal liquefaction processes. It rapidly transfers hydrogen to thermally generated radicals at temperatures where tetralin is too slow and 1,4-cyclohexadiene has already boiled off, effectively suppressing coke formation and maximizing liquid yields [1].

Radical Scavenger in Polymer Thermal Degradation Studies

In the study and stabilization of high-density polyethylene (HDPE) and other polymers during thermal stress, 9,10-dihydroanthracene acts as a highly efficient phase-compatible radical scavenger. Its ability to remain in the polymer melt ensures intimate mixing, allowing it to cap macroradicals and prevent uncontrolled cross-linking or excessive chain scission better than volatile alternatives [2].

Precursor for 9,10-Disubstituted Anthracene OLED Emitters

For the commercial scale-up of blue-emitting OLED materials and organic semiconductors, 9,10-dihydroanthracene is procured as a highly regioselective synthetic scaffold. Chemists utilize its sp3 carbons for precise carbanion-based functionalization, bypassing the poor solubility and non-selective reactivity of anthracene, thereby streamlining the production of high-purity optoelectronic cores [3].

Benchmark Substrate for C-H Activation Catalyst Development

In academic and industrial inorganic chemistry, 9,10-dihydroanthracene is routinely purchased as a standardized model substrate to evaluate the oxidative power of novel metal-oxo and metal-peroxo catalysts. Its well-defined thermodynamic profile provides a precise quantitative benchmark for determining the kinetic limits of new hydrogen atom transfer (HAT) methodologies [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
HAT Probe
Characteristic KIE profile
HAT pathway confirmation vs. non-HAT
Hydrogen Donor
Reported C–H bond energy context
Radical hydrogen-donor efficiency
Porous Polymer Monomer
DHA-based monomer scaffold
Polymer porosity and surface area characterization
Regioselective Architectures
9,10-regiospecific reactivity
Linear polymer architecture and solubility

XLogP3

4.2

Boiling Point

305.0 °C

LogP

4.25 (LogP)

Melting Point

111.0 °C

UNII

Z142C238GB

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

613-31-0

Wikipedia

9,10-Dihydroanthracene
Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021

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